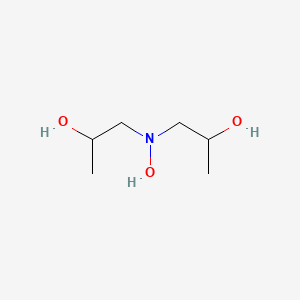

2-Propanol, 1,1'-(hydroxyimino)bis-

Description

BenchChem offers high-quality 2-Propanol, 1,1'-(hydroxyimino)bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propanol, 1,1'-(hydroxyimino)bis- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[hydroxy(2-hydroxypropyl)amino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO3/c1-5(8)3-7(10)4-6(2)9/h5-6,8-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOCWMVETLTCNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(CC(C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869291 | |

| Record name | 2-Propanol, 1,1'-(hydroxyimino)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propanol, 1,1'-(hydroxyimino)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

97173-34-7 | |

| Record name | 1,1′-(Hydroxyimino)bis[2-propanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97173-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol, 1,1'-(hydroxyimino)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanol, 1,1'-(hydroxyimino)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Propanol, 1,1'-(hydroxyimino)bis-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Propanol, 1,1'-(hydroxyimino)bis-, a chemical compound with applications in industrial processes. This document elucidates its chemical identity, physicochemical properties, and known applications. Given the limited publicly available data specific to this compound, this guide also presents proposed experimental protocols for its synthesis and analysis based on established chemical principles and data from analogous structures. Furthermore, a detailed discussion on the theoretical mechanism of its primary application as a corrosion inhibitor is provided, alongside a summary of available toxicological and safety information for related compounds to ensure safe handling and application.

Chemical Identity and Properties

2-Propanol, 1,1'-(hydroxyimino)bis- is an organic compound belonging to the chemical class of oximes[1]. Its identity is definitively established by its CAS number, 97173-34-7[1]. The IUPAC name for this compound is 1-[hydroxy(2-hydroxypropyl)amino]propan-2-ol[1].

Table 1: Chemical Identifiers and Computed Physicochemical Properties

| Property | Value | Source |

| CAS Number | 97173-34-7 | [1] |

| Molecular Formula | C₆H₁₅NO₃ | [1] |

| IUPAC Name | 1-[hydroxy(2-hydroxypropyl)amino]propan-2-ol | [1] |

| Synonyms | 1,1'-(Hydroxyimino)bis(2-propanol), 1,1'-(Hydroxyazanediyl)bis(propan-2-ol) | [1][2] |

| Molecular Weight | 149.19 g/mol | [1] |

| Physical Description | Liquid (experimental) | [1] |

| XLogP3 | -0.7 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 5 | [1] |

| Exact Mass | 149.10519334 Da | [1] |

| Topological Polar Surface Area | 63.9 Ų | [1] |

Applications

The primary industrial application of 2-Propanol, 1,1'-(hydroxyimino)bis- is as a corrosion inhibitor and anti-scaling agent[1]. Its production in the United States has been reported in volumes of less than 1,000,000 lbs between 2016 and 2019[1]. It is utilized in the petrochemical and basic organic chemical manufacturing sectors[1].

Proposed Experimental Protocols

Due to the scarcity of published experimental procedures for 2-Propanol, 1,1'-(hydroxyimino)bis-, the following protocols are proposed based on general organic chemistry principles and synthesis methods for analogous N,N-dialkylhydroxylamines.

Proposed Synthesis: Reaction of Hydroxylamine with Propylene Oxide

A plausible synthetic route to 2-Propanol, 1,1'-(hydroxyimino)bis- involves the nucleophilic addition of hydroxylamine to propylene oxide. The nitrogen atom of hydroxylamine acts as the nucleophile, attacking the less sterically hindered carbon of the epoxide ring. This reaction is typically carried out in a protic solvent.

Methodology:

-

Reaction Setup: A solution of hydroxylamine hydrochloride in a suitable solvent (e.g., water or a lower alcohol) is prepared in a reaction vessel equipped with a stirrer, thermometer, and addition funnel. The solution is neutralized with a base (e.g., sodium hydroxide or sodium carbonate) to generate free hydroxylamine in situ.

-

Addition of Propylene Oxide: Propylene oxide is added dropwise to the hydroxylamine solution while maintaining the reaction temperature, typically between 20-50°C. Due to the exothermic nature of the reaction, cooling may be necessary.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting materials.

-

Work-up and Purification: Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure 2-Propanol, 1,1'-(hydroxyimino)bis-.

Caption: Proposed synthesis of 2-Propanol, 1,1'-(hydroxyimino)bis-.

Proposed Analytical Characterization

The synthesized product should be characterized to confirm its identity and purity.

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons, methylene protons, methine protons, and hydroxyl protons. The integration of these signals should be consistent with the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the different carbon atoms in the molecule (methyl, methylene, and methine carbons).

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H bonds (broad peak around 3300 cm⁻¹), C-H bonds (around 2900-3000 cm⁻¹), C-O bonds (around 1000-1200 cm⁻¹), and the N-O bond.

-

Mass Spectrometry (MS): Mass spectral analysis should show a molecular ion peak corresponding to the molecular weight of the compound (149.19 g/mol ) and characteristic fragmentation patterns.

Proposed Mechanism of Action as a Corrosion Inhibitor

The function of 2-Propanol, 1,1'-(hydroxyimino)bis- as a corrosion inhibitor is likely attributed to its ability to adsorb onto a metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption can occur through several mechanisms.

Mechanism Details:

-

Adsorption: The molecule contains heteroatoms (nitrogen and oxygen) with lone pairs of electrons. These lone pairs can coordinate with vacant d-orbitals of the metal atoms on the surface, leading to chemisorption.

-

Film Formation: The adsorbed molecules form a thin, protective film on the metal surface. The alkyl chains (propanol groups) would orient away from the surface, creating a hydrophobic layer that repels water and other corrosive agents.

-

Anodic and Cathodic Inhibition: The protective film can inhibit both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. By blocking the active sites on the metal surface, it reduces the overall corrosion rate.

Caption: Proposed corrosion inhibition mechanism.

Safety and Toxicology

Table 2: Toxicological Profile of Analogous N,N-Dialkylhydroxylamines

| Hazard | Observation | Source |

| Acute Toxicity | Harmful if swallowed or inhaled. | |

| Skin Irritation | May cause skin irritation. | |

| Eye Irritation | Causes serious eye irritation. | |

| Respiratory Irritation | May cause respiratory tract irritation. | |

| Chronic Effects | Adverse reproductive and fetal effects have been reported in animals for N,N-diethylhydroxylamine. | |

| Flammability | Flammable liquid and vapor. |

Handling Precautions:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Keep away from heat, sparks, and open flames.

-

Avoid contact with skin and eyes.

-

Wash thoroughly after handling.

Conclusion

2-Propanol, 1,1'-(hydroxyimino)bis- is a specialty chemical with a primary application as a corrosion inhibitor in industrial settings. While detailed experimental and toxicological data for this specific compound are limited, this guide provides a comprehensive overview based on its chemical properties and data from analogous compounds. The proposed synthesis and analytical protocols offer a starting point for researchers, and the outlined mechanism of corrosion inhibition provides a theoretical framework for its application. As with any chemical, appropriate safety precautions should be taken during handling and use. Further research into the specific biological and toxicological properties of this compound is warranted to fully assess its safety profile.

References

An In-depth Technical Guide to 2-Propanol, 1,1'-(hydroxyimino)bis-

Abstract: This technical guide provides a comprehensive overview of the chemical compound identified by the CAS number 97173-34-7, commonly referred to as 2-Propanol, 1,1'-(hydroxyimino)bis-. The document elucidates the compound's chemical structure, physicochemical properties, plausible synthetic routes, and established industrial applications. Particular emphasis is placed on clarifying the structural ambiguity arising from its common name versus its IUPAC designation. All quantitative data is presented in tabular format, and logical workflows, including a proposed synthesis pathway, are visualized using Graphviz diagrams. This guide is intended for researchers, chemists, and professionals in drug development and materials science.

Chemical Identity and Structure

A notable ambiguity exists between the common name "2-Propanol, 1,1'-(hydroxyimino)bis-" and the structure registered under CAS number 97173-34-7. The term "hydroxyimino" typically suggests an oxime functional group (C=N-OH). However, the IUPAC name, molecular formula, and data from chemical databases like PubChem definitively identify this compound as a hydroxylamine derivative: 1-[hydroxy(2-hydroxypropyl)amino]propan-2-ol .[1] This structure features a central nitrogen atom bonded to one hydroxyl group (-OH) and two 2-hydroxypropyl groups.

The structural representation is as follows:

Chemical Identifiers

The following table summarizes the key identifiers for this compound.

| Identifier | Value | Reference(s) |

| CAS Number | 97173-34-7 | [1] |

| IUPAC Name | 1-[hydroxy(2-hydroxypropyl)amino]propan-2-ol | [1] |

| Molecular Formula | C₆H₁₅NO₃ | [1] |

| Molecular Weight | 149.19 g/mol | [1] |

| Synonyms | 1,1'-(Hydroxyazanediyl)bis(propan-2-ol) | [1][2] |

| InChI | InChI=1S/C6H15NO3/c1-5(8)3-7(10)4-6(2)9/h5-6,8-10H,3-4H2,1-2H3 | [1] |

| InChIKey | JYOCWMVETLTCNF-UHFFFAOYSA-N | [1] |

| SMILES | CC(CN(CC(C)O)O)O | [1] |

Physicochemical Properties

| Property | Value | Reference(s) | Notes |

| Physical State | Liquid | [1] | Experimental observation. |

| XLogP3-AA | -0.7 | [1] | Computed. |

| Hydrogen Bond Donor Count | 3 | [1] | Computed. |

| Hydrogen Bond Acceptor Count | 4 | [1] | Computed. |

Synthesis and Manufacturing

Plausible Experimental Protocol

While a specific, peer-reviewed synthesis protocol for 1-[hydroxy(2-hydroxypropyl)amino]propan-2-ol is not available, a plausible route can be inferred from general chemical principles for the synthesis of N,N-disubstituted hydroxylamines. The most direct method would be the N-oxidation of the corresponding secondary amine, diisopropanolamine (1,1'-Iminobis[2-propanol], CAS: 110-97-4).

Reaction: (CH₃CH(OH)CH₂)₂NH + [O] → (CH₃CH(OH)CH₂)₂N-OH

Proposed Methodology:

-

Dissolution: Dissolve diisopropanolamine in a suitable solvent such as water or a short-chain alcohol.

-

Oxidation: Introduce a controlled oxidizing agent. A common choice for N-oxidation of amines is hydrogen peroxide (H₂O₂), often in the presence of a catalyst like titanium-silicalite to improve yield and selectivity.

-

Reaction Control: Maintain the reaction at a controlled temperature (e.g., room temperature or slightly elevated) to prevent over-oxidation or decomposition.

-

Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Purification: Once the reaction is complete, the product can be isolated through solvent evaporation followed by purification, potentially using column chromatography or vacuum distillation.

The workflow for this proposed synthesis is illustrated below.

Manufacturing Information

This compound is classified under the "All Other Basic Organic Chemical Manufacturing" and "Petrochemical Manufacturing" sectors. According to EPA Chemical Data Reporting, the aggregated production volume in the United States between 2016 and 2019 was less than 1,000,000 lbs per year.[1][3]

Applications and Functional Relationships

The primary applications of 2-Propanol, 1,1'-(hydroxyimino)bis- are industrial, leveraging its unique molecular structure.

-

Corrosion Inhibitors and Anti-Scaling Agents: The molecule possesses multiple hydroxyl (-OH) groups and a central nitrogen atom, which can act as ligands to chelate metal ions on a surface. This coordination prevents oxidative reactions (corrosion) and the buildup of mineral scale.[1]

-

Cement Additive: When used in cement mixtures, it can improve workability and durability.[2] The hydroxyl groups can interact with water and mineral components, influencing hydration kinetics and particle dispersion.

-

Pharmaceutical and Cosmetic Applications: It has been reported to function as a solvent and stabilizer in drug formulations and as a humectant (moisturizer) in cosmetics, owing to its high polarity and hydrogen-bonding capacity.[2]

-

Research: The compound has been investigated for its potential cytotoxicity against certain cancer cell lines, although this is not a primary application.[2]

The relationship between the compound's structural features and its applications is depicted in the following diagram.

Conclusion

The compound identified as CAS 97173-34-7, while often cited by the ambiguous name 2-Propanol, 1,1'-(hydroxyimino)bis-, is structurally confirmed as 1-[hydroxy(2-hydroxypropyl)amino]propan-2-ol. It is a functionalized hydroxylamine with applications primarily in industrial settings as a corrosion inhibitor and cement additive, stemming from its ability to chelate metals and interact with polar substances. While data on its experimental properties and specific synthesis protocols are scarce, its chemical nature allows for the postulation of logical synthetic routes and a clear understanding of its mechanism of action in its various applications. Further research would be beneficial to experimentally validate its physicochemical properties and explore its potential in other fields.

References

An In-depth Technical Guide to 1,1'-(HYDROXYAZANEDIYL)BIS(PROPAN-2-OL)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-(Hydroxyazanediyl)bis(propan-2-ol), also identified by its CAS number 97173-34-7, is a chemical compound belonging to the hydroxylamine functional group. Its structure, featuring a central nitrogen atom bonded to a hydroxyl group and two propan-2-ol moieties, suggests its potential utility as a versatile building block in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its properties, potential synthetic routes, and foreseeable applications, with a focus on its relevance to the drug development sector.

Core Properties

A summary of the known and predicted physicochemical properties of 1,1'-(Hydroxyazanediyl)bis(propan-2-ol) is presented in Table 1. It is important to note that while some fundamental properties are established, specific experimental data for parameters such as melting and boiling points remain to be fully characterized in publicly accessible literature.

Table 1: Physicochemical Properties of 1,1'-(HYDROXYAZANEDIYL)BIS(PROPAN-2-OL)

| Property | Value | Source |

| Molecular Formula | C6H15NO3 | --INVALID-LINK-- |

| Molecular Weight | 149.19 g/mol | [1] |

| CAS Number | 97173-34-7 | [1] |

| Physical Form | Pale-yellow to Yellow-brown Solid | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| IUPAC Name | 1,1'-(hydroxyazanediyl)bis(propan-2-ol) | |

| InChI Key | JYOCWMVETLTCNF-UHFFFAOYSA-N | [1] |

Experimental Protocols: A Proposed Synthetic Approach

Proposed Synthesis of 1,1'-(Hydroxyazanediyl)bis(propan-2-ol)

This synthesis involves the N-alkylation of hydroxylamine with propylene oxide. The reaction should be conducted with careful control of stoichiometry to favor the dialkylation product.

Materials:

-

Hydroxylamine hydrochloride

-

Sodium methoxide

-

Methanol

-

Propylene oxide

-

Diethyl ether

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Methodology:

-

Preparation of free hydroxylamine: In a round-bottom flask, dissolve hydroxylamine hydrochloride in methanol. To this solution, add a solution of sodium methoxide in methanol dropwise at 0°C to precipitate sodium chloride and generate free hydroxylamine in solution.

-

Filtration: Remove the precipitated sodium chloride by filtration under an inert atmosphere.

-

Alkylation: Transfer the methanolic solution of hydroxylamine to a clean, dry flask equipped with a stirrer, a condenser, and a dropping funnel. Add propylene oxide (2.2 equivalents) dropwise to the solution at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction mixture by adding water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by column chromatography on silica gel.

Figure 1: Proposed Synthesis Workflow

References

In-Depth Technical Guide: Physicochemical Properties of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- (CAS 97173-34-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the chemical compound identified by CAS number 97173-34-7, scientifically named 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-. Due to a notable lack of extensive, publicly available experimental data for this specific molecule, this document primarily presents computationally predicted properties, supplemented by established experimental protocols for their determination.

Chemical Identity

The compound with CAS number 97173-34-7 is an organic molecule with the following identifiers:

| Identifier | Value |

| IUPAC Name | 1-[hydroxy(2-hydroxypropyl)amino]propan-2-ol[1] |

| Other Names | 2-Propanol, 1,1'-(hydroxyimino)bis-[1], 1,1'-(Hydroxyazanediyldiyl)bis(propan-2-ol)[2][3] |

| CAS Number | 97173-34-7[1][2][3] |

| Molecular Formula | C₆H₁₅NO₃[1][2] |

| Molecular Weight | 149.19 g/mol [1][2] |

| Canonical SMILES | CC(CN(CC(C)O)O)O[1] |

Physicochemical Properties

The majority of the available quantitative data on the physicochemical properties of this compound are derived from computational models. These predicted values offer valuable insights for initial assessments and modeling studies. The physical form of the substance has been described as a liquid in experimental observations.[1]

Table 1: Summary of Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 149.19 g/mol | Computed[1] |

| XLogP3-AA (Octanol-Water Partition Coefficient) | -0.7 | Computed[1] |

| Hydrogen Bond Donor Count | 3 | Computed[1] |

| Hydrogen Bond Acceptor Count | 4 | Computed[1] |

| Rotatable Bond Count | 4 | Computed[1] |

| Exact Mass | 149.10519334 Da | Computed[1] |

| Monoisotopic Mass | 149.10519334 Da | Computed[1] |

| Topological Polar Surface Area | 63.9 Ų | Computed[1] |

| Physical Description | Liquid | Experimental[1] |

Experimental Protocols

While specific experimental data for CAS 97173-34-7 is scarce, the following section outlines standardized methodologies for determining key physicochemical parameters, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a critical parameter in drug development, indicating the lipophilicity of a compound. A standard method for its determination is the Shake Flask method.

Protocol:

-

Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer like PBS, pH 7.4).

-

Sample Preparation: A precise amount of the test substance is dissolved in one of the phases.

-

Partitioning: A defined volume of the sample solution is mixed with a defined volume of the other phase in a flask.

-

Equilibration: The flask is agitated (e.g., on a rotator) for a sufficient period to allow for equilibrium to be reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous phases.

-

Quantification: The concentration of the substance in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or LC-MS.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at different pH values.

Protocol:

-

Instrument Calibration: A potentiometer and pH electrode are calibrated using standard buffers of known pH (e.g., 4, 7, and 10).

-

Sample Preparation: A solution of the test compound is prepared at a known concentration (e.g., 1 mM) in purified water. The ionic strength of the solution is typically kept constant using an inert salt like KCl.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).

-

Data Collection: The pH of the solution is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the compound is ionized.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties discussed.

Putative Biological Interaction Pathway

While no specific signaling pathways for 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- have been detailed in the literature, its structural features suggest potential interactions with cellular membranes and proteins, a common characteristic of surface-active agents. Research on structurally similar compounds and preliminary studies on this molecule suggest possible cytotoxic effects.[3]

The following diagram conceptualizes a general pathway from compound exposure to a potential cellular outcome.

References

An In-depth Technical Guide to 2-Propanol, 1,1'-(hydroxyimino)bis-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Propanol, 1,1'-(hydroxyimino)bis-, also known by its IUPAC name 1-[hydroxy(2-hydroxypropyl)amino]propan-2-ol. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide also includes information on its precursors and related compounds to offer a broader context for research and development.

Core Chemical and Physical Data

A summary of the key quantitative data for 2-Propanol, 1,1'-(hydroxyimino)bis- is presented in the table below. This information is primarily derived from computational predictions and database entries.

| Property | Value | Source |

| Molecular Weight | 149.19 g/mol | PubChem |

| Molecular Formula | C6H15NO3 | PubChem |

| IUPAC Name | 1-[hydroxy(2-hydroxypropyl)amino]propan-2-ol | PubChem |

| CAS Registry Number | 97173-34-7 | PubChem |

| Canonical SMILES | CC(CN(CC(C)O)O)O | PubChem |

| Physical Description | Liquid (Predicted) | EPA Chemical Data Reporting (CDR)[1] |

| XLogP3-AA (Predicted) | -0.7 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

Synthesis and Experimental Protocols

Conceptual Synthesis Workflow

The synthesis involves the nucleophilic attack of hydroxylamine on the epoxide ring of 1,2-epoxypropane. The reaction likely proceeds in a stepwise manner, with the initial attack forming an intermediate which then reacts with a second molecule of the epoxide.

Caption: Conceptual workflow for the synthesis of 2-Propanol, 1,1'-(hydroxyimino)bis-.

General Experimental Considerations (Hypothetical Protocol)

A plausible, though unverified, experimental protocol would involve the slow addition of 1,2-epoxypropane to a solution of hydroxylamine in a suitable solvent, such as water or a lower alcohol, at a controlled temperature to manage the exothermic reaction.

Materials:

-

Hydroxylamine (or a salt thereof, e.g., hydroxylamine hydrochloride)

-

1,2-Epoxypropane (Propylene oxide)

-

Solvent (e.g., deionized water, methanol, or ethanol)

-

Base (if starting with a hydroxylamine salt, e.g., sodium hydroxide)

Procedure (General Outline):

-

Dissolve hydroxylamine (or its salt) in the chosen solvent in a reaction vessel equipped with a stirrer and a cooling system.

-

If a hydroxylamine salt is used, neutralize it with a stoichiometric amount of a suitable base.

-

Cool the reaction mixture to a low temperature (e.g., 0-5 °C).

-

Slowly add 1,2-epoxypropane to the reaction mixture under vigorous stirring, maintaining the low temperature.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for a specified period to ensure complete reaction.

-

The product would then be isolated and purified using standard techniques such as distillation under reduced pressure or chromatography.

Note: This is a generalized and hypothetical protocol. The reaction of hydroxylamine and epoxides can be hazardous and should be conducted with appropriate safety precautions by trained personnel.

Spectroscopic Data

As of the date of this guide, specific experimental NMR and mass spectrometry data for 2-Propanol, 1,1'-(hydroxyimino)bis- are not available in public databases. Researchers undertaking the synthesis and characterization of this compound would need to perform these analyses.

Biological Activity and Toxicological Information

There is a lack of specific studies on the biological activity or signaling pathways of 2-Propanol, 1,1'-(hydroxyimino)bis-. However, information on its precursors and related compounds can provide some insights into its potential biological effects.

Hydroxylamine:

-

Hydroxylamine is a known mutagen in vitro.[2]

-

It can induce methemoglobin formation and has been shown to be a skin irritant and sensitizer.[2]

Propylene Oxide:

-

Propylene oxide is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency.

-

Acute exposure can cause eye and respiratory tract irritation.

N,N-bis(hydroxyalkyl)hydroxylamines:

-

Studies on related N,N-dialkylhydroxylamines suggest that their biological effects can vary significantly based on their substitution pattern. For example, some hydroxylamine derivatives are known to induce methemoglobin formation, a process that can involve radical formation and lead to oxidative stress in erythrocytes.[3]

Given the toxicological profiles of its precursors, 2-Propanol, 1,1'-(hydroxyimino)bis- should be handled with care, and its toxicological properties should be thoroughly investigated.

Potential Signaling Pathway Interaction (Hypothetical)

Based on the known effects of hydroxylamines and their derivatives, one could hypothesize a potential interaction with cellular redox signaling pathways. The generation of reactive oxygen species (ROS) during the metabolism of such compounds could lead to the activation of stress-response pathways.

References

- 1. 2-Propanol, 1,1'-(hydroxyimino)bis- | C6H15NO3 | CID 21989178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biologic activity of hydroxylamine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two mechanisms for toxic effects of hydroxylamines in human erythrocytes: involvement of free radicals and risk of potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Analysis of 2-Propanol, 1,1'-(hydroxyimino)bis-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for the compound 2-Propanol, 1,1'-(hydroxyimino)bis- (CAS No. 6424-91-5). Due to the limited availability of published, peer-reviewed spectral data for this specific molecule, this document outlines the anticipated spectral characteristics based on its chemical structure and established principles of spectroscopic analysis for analogous functional groups. This guide is intended to serve as a reference for researchers in drug development and other scientific fields for the identification and characterization of this compound.

Chemical Structure and Overview

Chemical Formula: C₆H₁₅NO₃ Molecular Weight: 149.19 g/mol Structure:

2-Propanol, 1,1'-(hydroxyimino)bis- is an organic molecule containing two secondary alcohol functional groups and a hydroxyimino (oxime) group. These structural features will give rise to characteristic signals in various spectroscopic analyses.

Predicted Spectral Data

The following tables summarize the expected quantitative data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. These predictions are based on the analysis of the compound's structure and comparison with spectral data of similar organic molecules.

Mass Spectrometry (MS)

Mass spectrometry of 2-Propanol, 1,1'-(hydroxyimino)bis- is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Interpretation |

| 149 | [C₆H₁₅NO₃]⁺ | Molecular Ion (M⁺) |

| 132 | [M - OH]⁺ | Loss of a hydroxyl radical from the oxime group |

| 116 | [M - OH - H₂O]⁺ | Subsequent loss of a water molecule from one of the alcohol groups |

| 104 | [M - CH(CH₃)OH]⁺ | Cleavage of a 2-hydroxypropyl group |

| 74 | [CH₂=N(OH)CH₂CH(OH)CH₃]⁺ | Fragmentation at the C-C bond adjacent to the nitrogen |

| 58 | [CH₃CH(OH)CH₂]⁺ | 2-hydroxypropyl cation |

| 45 | [CH(CH₃)OH]⁺ | Isopropanol fragment |

| 43 | [CH(CH₃)₂]⁺ | Isopropyl cation |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is predicted to exhibit signals corresponding to the different proton environments in the molecule.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -OH (oxime) | 8.0 - 9.0 | Singlet (broad) | 1H |

| -OH (alcohol) | 2.0 - 4.0 | Singlet (broad) | 2H |

| -CH- (alcohol) | 3.8 - 4.2 | Multiplet | 2H |

| -CH₂- (adjacent to N) | 2.8 - 3.2 | Multiplet | 4H |

| -CH₃ (alcohol) | 1.1 - 1.3 | Doublet | 6H |

The carbon NMR spectrum will show distinct signals for each unique carbon environment.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| -CH- (alcohol) | 65 - 70 |

| -CH₂- (adjacent to N) | 50 - 55 |

| -CH₃ (alcohol) | 20 - 25 |

Infrared (IR) Spectroscopy

The IR spectrum will display absorption bands characteristic of the hydroxyl and oxime functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3500 - 3200 | O-H stretch (H-bonded) | Alcohol, Oxime | Strong, Broad |

| 2975 - 2850 | C-H stretch (sp³) | Alkyl | Strong |

| 1680 - 1620 | C=N stretch | Oxime | Medium, Sharp |

| 1470 - 1430 | C-H bend | Alkyl | Medium |

| 1380 - 1365 | C-H bend (gem-dimethyl) | Isopropyl | Medium |

| 1150 - 1050 | C-O stretch | Secondary Alcohol | Strong |

| 950 - 900 | N-O stretch | Oxime | Medium |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)

-

Sample Preparation: Dissolve approximately 1-5 mg of 2-Propanol, 1,1'-(hydroxyimino)bis- in 1 mL of a volatile organic solvent such as methanol or dichloromethane. The solution should be clear and free of particulate matter.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 200.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Spectral Width: 0-220 ppm.

-

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the neat liquid sample directly onto the ATR crystal. If the sample is a solid, ensure good contact with the crystal by applying pressure.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of 2-Propanol, 1,1'-(hydroxyimino)bis-.

Caption: Workflow for Spectroscopic Analysis.

Caption: Key Mass Spectrometry Fragmentation Pathways.

This guide provides a foundational understanding of the expected spectral characteristics of 2-Propanol, 1,1'-(hydroxyimino)bis-. Researchers are encouraged to use this information as a starting point for their own analyses and to contribute to the public body of knowledge by publishing experimentally obtained spectra.

In-depth Technical Guide: 2-Propanol, 1,1'-(hydroxyimino)bis- - A Review of Available Data

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document addresses the request for an in-depth technical guide on the mechanism of action of 2-Propanol, 1,1'-(hydroxyimino)bis-. A comprehensive review of publicly available scientific literature and databases has been conducted to assemble information regarding its biological activity, signaling pathways, and relevant experimental protocols. The investigation included searches for the compound under its various synonyms and chemical identifiers.

The exhaustive search revealed a significant lack of data pertaining to the pharmacological or biological mechanism of action of 2-Propanol, 1,1'-(hydroxyimino)bis- in the context of drug development or therapeutic application. The available information is exclusively related to its industrial applications.

Chemical Identity

| Property | Value |

| IUPAC Name | 1-[hydroxy(2-hydroxypropyl)amino]propan-2-ol |

| Synonyms | 2-Propanol, 1,1'-(hydroxyimino)bis- |

| CAS Number | 97173-34-7 |

| Molecular Formula | C6H15NO3 |

| Molecular Weight | 149.19 g/mol |

| InChIKey | JYOCWMVETLTCNF-UHFFFAOYSA-N |

Review of Available Information

Searches of prominent scientific databases, including PubChem and patent repositories, did not yield any studies detailing the mechanism of action, biological targets, or signaling pathways of 2-Propanol, 1,1'-(hydroxyimino)bis- in a pharmacological context.

The primary documented use of this compound is in industrial settings. According to available data, 2-Propanol, 1,1'-(hydroxyimino)bis- is utilized as a corrosion inhibitor and anti-scaling agent.[1] Its chemical properties are leveraged to protect metallic surfaces from degradation in various industrial processes.

No peer-reviewed articles were found that describe its effects on cell lines, animal models, or human subjects in a therapeutic context. Consequently, there is no quantitative data on its efficacy, potency, or toxicity related to any specific biological pathway. Furthermore, no experimental protocols for assessing its pharmacological activity have been published.

Conclusion

Based on the current body of scientific and technical literature, an in-depth guide on the core mechanism of action of 2-Propanol, 1,1'-(hydroxyimino)bis- for an audience of researchers and drug development professionals cannot be constructed. The requisite data for detailing signaling pathways, summarizing quantitative results, and outlining experimental methodologies are not available in the public domain.

The absence of such information suggests that 2-Propanol, 1,1'-(hydroxyimino)bis- has likely not been a subject of significant investigation for therapeutic purposes. Therefore, the creation of diagrams for signaling pathways or experimental workflows as requested is not feasible.

Should research into the biological activities of this compound be published in the future, a revision of this guidance document would be warranted. Currently, its profile remains confined to the field of industrial chemistry.

References

An In-depth Technical Guide on 2-Propanol, 1,1'-(hydroxyimino)bis-

A comprehensive exploration of the synthesis, properties, and potential applications of N,N-bis(2-hydroxypropyl)hydroxylamine.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical compound 2-Propanol, 1,1'-(hydroxyimino)bis-, also known as N,N-bis(2-hydroxypropyl)hydroxylamine. Due to a notable absence of specific literature on its discovery and historical development, this document consolidates available chemical data and presents a plausible synthetic pathway based on established chemical principles for analogous compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering a structured presentation of its properties and a hypothetical experimental framework.

Introduction

2-Propanol, 1,1'-(hydroxyimino)bis- is an organic compound featuring a hydroxylamine core functional group with two 2-hydroxypropyl substituents. Its structure suggests potential applications as a chelating agent, a precursor in polymer chemistry, or as a molecule of interest in biological systems. Despite its listing in chemical databases, a thorough search of scientific literature and patent databases did not yield specific information regarding its initial discovery or a detailed history of its synthesis and characterization. This guide, therefore, aims to fill this gap by providing a comprehensive summary of its known properties and a scientifically grounded, albeit hypothetical, approach to its synthesis.

Chemical and Physical Properties

Quantitative data for 2-Propanol, 1,1'-(hydroxyimino)bis- is primarily derived from computational models available in chemical databases. The following table summarizes these key properties.

| Property | Value | Source |

| Molecular Formula | C₆H₁₅NO₃ | PubChem[1] |

| Molecular Weight | 149.19 g/mol | PubChem[1] |

| IUPAC Name | 1-[hydroxy(2-hydroxypropyl)amino]propan-2-ol | PubChem[1] |

| CAS Number | 97173-34-7 | PubChem[1] |

| Topological Polar Surface Area | 72.9 Ų | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| LogP (calculated) | -1.3 | PubChem |

| Physical Description | Liquid (predicted) | PubChem |

Plausible Synthetic Routes and Experimental Protocols

While a specific, documented synthesis for 2-Propanol, 1,1'-(hydroxyimino)bis- is not available in the reviewed literature, two primary retrosynthetic pathways can be proposed based on the general synthesis of N,N-dialkylhydroxylamines.

Method 1: Reaction of Propylene Oxide with Hydroxylamine

This is a direct and atom-economical approach. The nucleophilic nitrogen of hydroxylamine can attack the electrophilic carbon of the epoxide ring of propylene oxide.

-

Reaction: 2 C₃H₆O + NH₂OH → C₆H₁₅NO₃

-

Detailed Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.0 eq) in a suitable solvent such as methanol or water.

-

Add a base, for example, sodium hydroxide (2.0 eq) or triethylamine (2.2 eq), to neutralize the hydrochloride and liberate the free hydroxylamine.

-

Cool the mixture in an ice bath and add propylene oxide (2.2 eq) dropwise with vigorous stirring. The addition should be slow to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/methanol gradient).

-

Characterize the final product by NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy.

-

Method 2: Oxidation of Bis(2-hydroxypropyl)amine

This method involves the synthesis of the corresponding secondary amine followed by a selective N-oxidation.

-

Step 1: Synthesis of Bis(2-hydroxypropyl)amine

-

Reaction: 2 C₃H₆O + NH₃ → C₆H₁₅NO₂

-

Protocol: This reaction is typically carried out by reacting propylene oxide with an excess of aqueous ammonia under pressure and elevated temperature. The product, bis(2-hydroxypropyl)amine, is a commercially available compound.

-

-

Step 2: Oxidation to N,N-bis(2-hydroxypropyl)hydroxylamine

-

Reaction: C₆H₁₅NO₂ + [O] → C₆H₁₅NO₃

-

Protocol:

-

Dissolve bis(2-hydroxypropyl)amine (1.0 eq) in a suitable solvent like methanol or water.

-

Cool the solution in an ice bath.

-

Slowly add a controlled amount of an oxidizing agent. A common reagent for this transformation is hydrogen peroxide (H₂O₂) in the presence of a catalyst like sodium tungstate or through the use of reagents like Caro's acid (peroxymonosulfuric acid) or m-chloroperoxybenzoic acid (m-CPBA). The stoichiometry of the oxidant is critical to avoid over-oxidation to the nitrone.

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, the reaction is quenched, for example, by adding a reducing agent like sodium sulfite if peroxides were used.

-

The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification is achieved by vacuum distillation or column chromatography.

-

The final product's identity and purity should be confirmed by spectroscopic methods.

-

-

Visualizations

Logical Workflow for the Hypothetical Synthesis of 2-Propanol, 1,1'-(hydroxyimino)bis-

References

Theoretical properties of hydroxyimino bis-propanol

A comprehensive search of chemical databases and scientific literature did not yield a definitive chemical structure or associated data for a compound named "hydroxyimino bis-propanol." This suggests that "hydroxyimino bis-propanol" may be a non-standard, proprietary, or incorrect chemical name.

Without a well-defined molecular structure, it is not possible to provide the requested in-depth technical guide on its theoretical properties, experimental protocols, and biological activities. Key identifiers such as a CAS (Chemical Abstracts Service) number or an IUPAC (International Union of Pure and Applied Chemistry) name are necessary to retrieve accurate and specific information.

For a detailed analysis as requested, please provide a more specific identifier for the molecule of interest, such as:

-

A chemical structure diagram

-

A CAS number

-

A SMILES string

-

An InChI key

-

A more common or IUPAC-compliant name

Once a specific chemical entity can be identified, a thorough guide on its theoretical properties and other requested information can be compiled.

An In-depth Technical Guide on the Solubility of 2-Propanol, 1,1'-(hydroxyimino)bis- in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of the chemical compound 2-Propanol, 1,1'-(hydroxyimino)bis-. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive overview of established experimental protocols for determining solubility, namely the Shake-Flask Method and the Gravimetric Method. Furthermore, it offers a qualitative assessment of the expected solubility of 2-Propanol, 1,1'-(hydroxyimino)bis- in various organic solvents based on its chemical structure. This guide is intended to equip researchers with the necessary information to experimentally determine the solubility of this compound and to make informed decisions regarding solvent selection for its use in research and development.

Introduction to 2-Propanol, 1,1'-(hydroxyimino)bis-

2-Propanol, 1,1'-(hydroxyimino)bis- is an organic molecule with the chemical formula C₆H₁₅NO₃. Its structure features a central hydroxyimino group flanked by two propanol moieties. The presence of multiple hydroxyl (-OH) groups and a polar hydroxyimino (-NOH) group suggests that this compound will exhibit a degree of polarity and hydrogen bonding capability, which will significantly influence its solubility in different organic solvents.

Predicted Solubility in Organic Solvents: A Qualitative Analysis

In the absence of specific experimental data, the principle of "like dissolves like" provides a framework for predicting the solubility of 2-Propanol, 1,1'-(hydroxyimino)bis-. The molecule's three hydroxyl groups and the polar hydroxyimino group make it a polar, protic compound capable of acting as both a hydrogen bond donor and acceptor.

High Expected Solubility:

-

Polar Protic Solvents: Solvents such as methanol, ethanol, and isopropanol are expected to be excellent solvents for this compound. Their ability to form hydrogen bonds will facilitate strong intermolecular interactions with the solute.

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are also anticipated to be effective solvents due to their high polarity.

Moderate to Low Expected Solubility:

-

Slightly Polar Solvents: Solvents with moderate polarity, such as acetone and ethyl acetate, may exhibit some solvating power, but the solubility is likely to be lower than in highly polar solvents.

-

Nonpolar Solvents: Nonpolar solvents like hexane, toluene, and diethyl ether are expected to be poor solvents for 2-Propanol, 1,1'-(hydroxyimino)bis-. The significant difference in polarity between the solute and these solvents will hinder dissolution.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods are necessary. The following protocols are widely accepted for determining the solubility of organic compounds.

The Shake-Flask Method

The shake-flask method is a well-established technique for determining the thermodynamic solubility of a compound.[1][2][3]

Methodology:

-

Preparation of a Saturated Solution: An excess amount of 2-Propanol, 1,1'-(hydroxyimino)bis- is added to a known volume of the selected organic solvent in a sealed flask or vial.

-

Equilibration: The flask is agitated (e.g., using a mechanical shaker or rotator) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the undissolved solid is separated from the solution. This is typically achieved by centrifugation followed by filtration through a fine-pored filter (e.g., 0.22 µm PTFE or nylon filter) to obtain a clear, saturated solution.

-

Quantification: The concentration of the solute in the saturated solution is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection is a common and accurate method for quantification. A calibration curve prepared with known concentrations of the compound is used to determine the concentration in the sample.

-

Data Reporting: The solubility is reported in units such as mg/mL, g/L, or mol/L at the specified temperature.

Gravimetric Method

The gravimetric method is a straightforward and cost-effective technique for determining solubility, particularly when the solute is non-volatile.[4][5][6][7]

Methodology:

-

Preparation of a Saturated Solution: A saturated solution is prepared as described in the shake-flask method (steps 1 and 2).

-

Aliquoting: A precise volume or weight of the clear, saturated solution is transferred to a pre-weighed, dry container (e.g., an evaporating dish or a vial).

-

Solvent Evaporation: The solvent is carefully evaporated from the aliquot, leaving behind the non-volatile solute. This can be done at room temperature under a stream of inert gas or in a vacuum oven at a temperature below the decomposition point of the compound.

-

Drying and Weighing: The container with the dried solute is cooled to room temperature in a desiccator and then weighed accurately. The process of drying, cooling, and weighing is repeated until a constant weight is achieved.

-

Calculation: The solubility is calculated by dividing the mass of the dried solute by the volume or mass of the aliquot of the saturated solution taken.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound using the shake-flask and gravimetric methods.

Caption: Workflow for Solubility Determination

Conclusion

References

An In-depth Technical Guide to 2-Propanol, 1,1'-(hydroxyimino)bis-: Properties, Applications, and Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synonyms and Chemical Identity

A clear understanding of the nomenclature is crucial for researchers. 2-Propanol, 1,1'-(hydroxyimino)bis- is known by several names, which are presented in the table below.

| Nomenclature Type | Synonym |

| IUPAC Name | 1-[hydroxy(2-hydroxypropyl)amino]propan-2-ol[1] |

| Common Name | 1,1'-(Hydroxyazanediyl)bis(propan-2-ol) |

| Alternative Name | 1,1'-(Hydroxyimino)bis(2-propanol)[2] |

| CAS Number | 97173-34-7[1] |

Chemical and Physical Properties

The fundamental properties of 2-Propanol, 1,1'-(hydroxyimino)bis- are summarized in the following table. This data is primarily derived from computational models and publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C6H15NO3 | PubChem[1] |

| Molecular Weight | 149.19 g/mol | PubChem[1] |

| Physical Description | Liquid | EPA Chemical Data Reporting (CDR)[1] |

| Chemical Class | Nitrogen Compounds -> Oximes | Haz-Map[1] |

Application as a Corrosion Inhibitor

The primary industrial application of 2-Propanol, 1,1'-(hydroxyimino)bis- is as a corrosion inhibitor and anti-scaling agent.[1] Corrosion inhibitors are substances that, when added in a small concentration to an environment, effectively decrease the corrosion rate of a metal exposed to that environment. The mechanism of action for many organic corrosion inhibitors, particularly those containing heteroatoms like nitrogen and oxygen, involves adsorption onto the metal surface. This forms a protective film that isolates the metal from the corrosive medium.

Experimental Protocols for Evaluation

While specific experimental data for this compound is not available, the following are detailed methodologies for key experiments typically used to evaluate the performance of a corrosion inhibitor.

1. Synthesis of 2-Propanol, 1,1'-(hydroxyimino)bis- (General Approach)

-

Dissolving the starting amine in an appropriate solvent.

-

Adding the hydroxylamine reagent, potentially in the presence of a base to neutralize any acid formed.

-

Controlling the reaction temperature, as such reactions can be exothermic.

-

Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quenching the reaction and extracting the product.

-

Purifying the final compound using distillation or column chromatography.

-

Characterizing the product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the structure.

2. Corrosion Inhibition Efficiency Assessment

The effectiveness of a corrosion inhibitor is typically quantified by its inhibition efficiency (IE), which can be determined using various electrochemical and gravimetric methods.

a. Weight Loss Method

This is a straightforward method to determine the corrosion rate.

-

Prepare metal coupons (e.g., mild steel) of known dimensions and weight.

-

Immerse the coupons in a corrosive medium (e.g., 1 M HCl) with and without the inhibitor at various concentrations.

-

Maintain a constant temperature for a specified duration.

-

After the immersion period, remove the coupons, clean them to remove corrosion products, dry, and re-weigh them.

-

The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following equations:

-

CR = (Weight Loss) / (Surface Area × Time)

-

IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

-

b. Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.

-

An electrochemical cell is set up with the metal sample as the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

-

The working electrode is immersed in the corrosive solution with and without the inhibitor.

-

The potential of the working electrode is scanned, and the resulting current is measured.

-

The corrosion potential (Ecorr) and corrosion current density (icorr) are determined from the Tafel plots.

-

The inhibition efficiency is calculated as:

-

IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] × 100

-

c. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film formed by the inhibitor.

-

The same three-electrode setup as in potentiodynamic polarization is used.

-

A small amplitude AC signal is applied over a range of frequencies.

-

The impedance data is plotted in Nyquist and Bode plots.

-

The charge transfer resistance (Rct) is determined from the plots, which is inversely proportional to the corrosion rate.

-

The inhibition efficiency is calculated as:

-

IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] × 100

-

Mechanism of Action and Visualization

The corrosion inhibition by amine and hydroxyl-containing organic compounds is generally attributed to their adsorption on the metal surface. The lone pair of electrons on the nitrogen and oxygen atoms facilitates the coordination with the vacant d-orbitals of the metal, leading to the formation of a protective film. This film acts as a barrier, hindering the diffusion of corrosive species to the metal surface.

Logical Workflow for Corrosion Inhibitor Evaluation

The following diagram illustrates a typical workflow for the synthesis, characterization, and evaluation of a potential corrosion inhibitor.

Conclusion

2-Propanol, 1,1'-(hydroxyimino)bis- is a compound with established utility as a corrosion and anti-scaling agent. While detailed public data on its synthesis and performance is limited, this guide provides a framework for its study based on established methodologies in the field of corrosion science. Researchers and professionals in drug development, who may encounter similar molecular structures, can benefit from understanding the principles of its primary application and the experimental techniques used for its evaluation. Further research into the specific synthesis and quantitative performance of this compound would be a valuable contribution to the field of materials protection.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Propanol, 1,1'-(hydroxyimino)bis-

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Propanol, 1,1'-(hydroxyimino)bis-, also known as 1-[hydroxy(2-hydroxypropyl)amino]propan-2-ol. The described method is based on the nucleophilic ring-opening of propylene oxide by hydroxylamine.

Introduction

2-Propanol, 1,1'-(hydroxyimino)bis- is a dialkanolhydroxylamine derivative. Compounds within this class have various industrial applications, including as corrosion inhibitors and anti-scaling agents.[1] The structural features of this molecule, containing both hydroxyl and hydroxylamine functionalities, make it an interesting candidate for further chemical modifications and evaluation in various research and development settings. The synthesis protocol outlined below provides a robust method for its preparation in a laboratory setting.

Reaction Scheme

The synthesis proceeds via the N-alkylation of hydroxylamine with two equivalents of propylene oxide. The reaction is a nucleophilic attack of the nitrogen atom of hydroxylamine on the less sterically hindered carbon of the epoxide ring of propylene oxide.

Figure 1: Proposed reaction scheme for the synthesis of 2-Propanol, 1,1'-(hydroxyimino)bis-.

Experimental Protocol

Materials and Equipment:

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH)

-

Propylene oxide

-

Methanol (MeOH)

-

Deionized water

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Standard glassware for extraction and purification

-

pH meter or pH paper

Procedure:

-

Preparation of Hydroxylamine Free Base:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride in a minimal amount of deionized water.

-

Cool the solution in an ice bath.

-

Slowly add a concentrated aqueous solution of sodium hydroxide dropwise while monitoring the pH. Continue the addition until the pH of the solution reaches approximately 8-9. This process liberates the free hydroxylamine base. It is crucial to keep the temperature low during this step as free hydroxylamine can be unstable.[2]

-

-

Reaction with Propylene Oxide:

-

To the freshly prepared aqueous solution of hydroxylamine, add methanol as a co-solvent.

-

Attach a reflux condenser and a dropping funnel to the flask.

-

From the dropping funnel, add propylene oxide (2.2 equivalents relative to hydroxylamine hydrochloride) dropwise to the stirred solution. The addition should be slow to control the exothermic reaction. Maintain the reaction temperature below 40°C using an ice bath if necessary.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.

-

-

Work-up and Purification:

-

After the reaction period, concentrate the mixture using a rotary evaporator to remove methanol and excess propylene oxide.

-

The resulting aqueous solution can be extracted with a suitable organic solvent, such as ethyl acetate, to remove any nonpolar impurities.

-

The aqueous layer containing the product can be further purified. Given the high polarity and water solubility of the product due to its multiple hydroxyl groups, distillation under reduced pressure is a potential method for purification.

-

Safety Precautions:

-

Propylene oxide is a volatile, flammable, and carcinogenic compound. All manipulations should be performed in a well-ventilated fume hood.

-

Hydroxylamine and its solutions can be unstable and potentially explosive, especially in the absence of salts. Handle with care and avoid heating concentrated solutions.[2]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of 2-Propanol, 1,1'-(hydroxyimino)bis-.

| Parameter | Value |

| Reactants | |

| Hydroxylamine Hydrochloride | 1.0 eq |

| Sodium Hydroxide | 1.0 eq |

| Propylene Oxide | 2.2 eq |

| Reaction Conditions | |

| Solvent | Water/Methanol |

| Temperature | Room Temperature |

| Reaction Time | 24 hours |

| Product Characteristics | |

| Molecular Formula | C₆H₁₅NO₃[1] |

| Molecular Weight | 149.19 g/mol [1] |

| Appearance | Expected to be a liquid[1] |

| Yield | To be determined experimentally |

| Purity | To be determined experimentally |

Synthesis Workflow Diagram

The following diagram illustrates the workflow for the synthesis of 2-Propanol, 1,1'-(hydroxyimino)bis-.

Caption: Synthesis workflow for 2-Propanol, 1,1'-(hydroxyimino)bis-.

References

Application Notes and Protocols for the Laboratory Preparation of 1,1'-(HYDROXYAZANEDIYL)BIS(PROPAN-2-OL)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 1,1'-(HYDROXYAZANEDIYL)BIS(PROPAN-2-OL), also known as N,N-bis(2-hydroxypropyl)hydroxylamine. The synthesis is based on the oxidation of the corresponding secondary amine, diisopropanolamine, using hydrogen peroxide. This method is a general and effective route for the preparation of N,N-disubstituted hydroxylamines. These compounds are valuable intermediates in organic synthesis and have potential applications in medicinal chemistry and materials science. This document outlines the reaction procedure, purification, and characterization of the target molecule, along with its potential applications.

Introduction

1,1'-(HYDROXYAZANEDIYL)BIS(PROPAN-2-OL) is an N,N-disubstituted hydroxylamine containing two secondary alcohol functionalities. The hydroxylamine moiety is a versatile functional group in organic chemistry, and its derivatives are utilized in various applications. N,N-dialkylhydroxylamines serve as efficient polymerization inhibitors, antioxidants, and as intermediates for the synthesis of other nitrogen-containing compounds. In the context of drug discovery, the hydroxylamine group can be incorporated into molecules to modulate their physicochemical properties and biological activity. For instance, hydroxylamine derivatives have been investigated as potential antibacterial agents and as bioisosteres for other functional groups in drug design.

The preparation of 1,1'-(HYDROXYAZANEDIYL)BIS(PROPAN-2-OL) can be achieved through the direct oxidation of diisopropanolamine. This approach offers a straightforward and atom-economical route to the desired product.

Synthesis of 1,1'-(HYDROXYAZANEDIYL)BIS(PROPAN-2-OL)

Reaction Principle

The synthesis involves the N-oxidation of the secondary amine, diisopropanolamine, to the corresponding N-hydroxy derivative using hydrogen peroxide as the oxidizing agent.

Reaction Scheme:

(CH₃CH(OH)CH₂)₂NH + H₂O₂ → (CH₃CH(OH)CH₂)₂NOH + H₂O

Experimental Protocol

Materials:

-

Diisopropanolamine (N,N-bis(2-hydroxypropyl)amine)

-

Hydrogen peroxide (30% w/w aqueous solution)

-

Methanol

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer with heating plate

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve diisopropanolamine (1.0 eq) in a suitable solvent such as methanol or water.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Addition of Oxidant: Slowly add hydrogen peroxide (30% aqueous solution, 1.1 eq) dropwise to the stirred solution via a dropping funnel, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After completion of the reaction, quench any remaining hydrogen peroxide by the careful addition of a small amount of a suitable reducing agent (e.g., sodium sulfite solution) until a negative test with peroxide test strips is obtained.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add deionized water and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent, or by recrystallization if the product is a solid.

Quantitative Data

The following table summarizes the theoretical and expected experimental data for the synthesis.

| Parameter | Value | Notes |

| Starting Material | Diisopropanolamine | |

| Molecular Weight | 133.19 g/mol | |

| Product | 1,1'-(HYDROXYAZANEDIYL)BIS(PROPAN-2-OL) | |

| Molecular Weight | 149.19 g/mol | |

| Theoretical Yield | 112% (based on mass) | From 1 g of starting material, 1.12 g of product is theoretically possible. |

| Typical Reaction Time | 12 - 24 hours | Monitor by TLC for completion. |

| Expected Yield | 60 - 80% | This is an estimated range and will depend on reaction scale and purification efficiency. |

| Purity (after purification) | >95% | To be determined by analytical methods such as NMR or HPLC. |

Characterization of 1,1'-(HYDROXYAZANEDIYL)BIS(PROPAN-2-OL)

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show signals corresponding to the methyl protons (doublet), the methine protons of the propan-2-ol backbone (multiplet), the methylene protons adjacent to the nitrogen (multiplet), and the hydroxyl protons (broad singlets). The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum should display distinct signals for the methyl, methine, and methylene carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretching of the alcohol and N-OH groups (broad, in the range of 3200-3600 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), and C-O stretching (around 1050-1150 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the compound. The mass spectrum should show the molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺.

Applications

N,N-disubstituted hydroxylamines, such as 1,1'-(HYDROXYAZANEDIYL)BIS(PROPAN-2-OL), have a range of potential applications in research and development:

-

Organic Synthesis: They can serve as precursors for the synthesis of nitrones and other nitrogen-containing heterocycles, which are important scaffolds in medicinal chemistry.

-

Polymer Chemistry: Due to their antioxidant properties, they can be used as stabilizers and polymerization inhibitors.

-

Drug Development: The hydroxylamine moiety can be incorporated into drug candidates to improve their pharmacokinetic properties or to act as a pharmacophore. N-substituted hydroxylamines have shown potential as antibacterial agents by inhibiting bacterial ribonucleotide reductase.[1][2]

-

Antioxidants: Hydroxylamines can act as radical scavengers and have been studied for their antioxidant properties.

Workflow and Diagrams

Synthesis Workflow

Caption: Synthetic workflow for 1,1'-(HYDROXYAZANEDIYL)BIS(PROPAN-2-OL).

Disclaimer: This protocol is intended for use by trained laboratory personnel. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions provided are based on general procedures for similar transformations and may require optimization for the specific substrate.

References

Applications of 2-Propanol, 1,1'-(hydroxyimino)bis- in Organic Synthesis: A Focused Application Note

Introduction

2-Propanol, 1,1'-(hydroxyimino)bis-, also known by its IUPAC name 1-[hydroxy(2-hydroxypropyl)amino]propan-2-ol and CAS Number 97173-34-7, is an organic compound with a hydroxylamine functionality. While extensive applications in broader organic synthesis are not widely documented in publicly available literature, a specific and important application has been identified in the field of polymer chemistry: its use as a stabilizer for polymerization inhibitors. This application is crucial in the industrial setting for the storage and transportation of reactive monomers, such as styrene.

This document provides a detailed application note and a representative protocol for the use of 2-Propanol, 1,1'-(hydroxyimino)bis- in this context, targeting researchers, scientists, and professionals in drug development and polymer chemistry.

Application Note: Stabilization of Polymerization Inhibitors

1. Overview

Reactive monomers, such as styrene, have a tendency to undergo unwanted polymerization during storage, transportation, and even during certain purification processes. To prevent this, polymerization inhibitors and retarders are added. 2-Propanol, 1,1'-(hydroxyimino)bis- functions as an amine stabilizer within a composition that includes a polymerization inhibitor and a retarder. Its role is to enhance the activity and stability of the primary inhibitor, thereby providing a more robust and effective anti-polymerant system.

2. Mechanism of Action